An In-Depth Technical Guide to 6,7-Dimethylpterin: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to 6,7-Dimethylpterin: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethylpterin, a member of the pteridine class of heterocyclic compounds, has garnered increasing interest within the scientific community due to its association with various biological processes, most notably its potential as a biomarker for certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological roles of 6,7-Dimethylpterin. Detailed experimental protocols for its synthesis and analysis are provided, along with a curated summary of its quantitative properties. Furthermore, this document explores its relevance in biological signaling, offering insights for researchers in medicinal chemistry, diagnostics, and drug development.
Chemical Structure and Identification
6,7-Dimethylpterin is a substituted pterin, featuring a bicyclic pyrazine and pyrimidine ring system. The systematic IUPAC name for this compound is 2-amino-6,7-dimethyl-4(3H)-pteridinone .[1] Its structure is characterized by two methyl groups at positions 6 and 7 of the pteridine core.
| Identifier | Value |
| IUPAC Name | 2-amino-6,7-dimethyl-4(3H)-pteridinone[1] |
| Synonyms | NSC 31671[1] |
| CAS Number | 611-55-2[1] |
| Molecular Formula | C₈H₉N₅O[1] |
| SMILES | O=C1N=C(N)N=C2NC(C)=C(C)N=C21 |
| InChI Key | ZKWZUPPXTCQQJL-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of 6,7-Dimethylpterin is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value |
| Molecular Weight | 191.19 g/mol |
| Appearance | Crystalline solid |
| Melting Point | >260 °C |
| Solubility | Slightly soluble in chloroform and DMSO |
| UV Absorption Maxima (λmax) | 218, 275, 345 nm |
| pKa | Data not available |
Synthesis of 6,7-Dimethylpterin
The synthesis of 6,7-Dimethylpterin can be achieved through the condensation of a substituted pyrimidine with a dicarbonyl compound. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 6,7-Dimethylpterin
Materials:
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2,4,5-triamino-6-hydroxypyrimidine dihydrochloride
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Diacetyl
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Sodium acetate (NaOAc)
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7 N Sodium hydroxide (NaOH)
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Activated charcoal
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Acetic acid
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Water
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2 L round bottom flask
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Reflux condenser
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Heating mantle
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Filtration apparatus
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Vacuum desiccator with NaOH
Procedure:
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Reaction Setup: In a 2 L round bottom flask, dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water.
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Addition of Reagents: Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form. After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.
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Reflux: After 30 minutes, place the flask in a heating mantle and fit it with a reflux condenser. Reflux the solution for 1 hour.
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Cooling and Initial Precipitation: Remove the heating mantle and allow the solution to cool overnight.
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Filtration and Washing: Filter the precipitated raw 6,7-dimethylpterin and wash the filter cake with 150 ml of water.
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Drying: Dry the crude product in a vacuum desiccator over NaOH to yield approximately 16.0 g of raw 6,7-dimethylpterin.
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Recrystallization:
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Dissolve 10 g of the raw 6,7-dimethylpterin in 7 L of water by adding approximately 13 ml of 7 N NaOH. The pH of the solution must be above 12.2.
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Add 10 g of activated charcoal and stir the mixture for 30 minutes.
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Filter the mixture through a very fine filter.
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To the filtrate, slowly add diluted acetic acid with vigorous stirring until a pH of 6.0 is reached.
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To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.
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Final Product Collection: Filter the purified 6,7-dimethylpterin, wash the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH to yield approximately 7.1 g of pure 6,7-dimethylpterin.
Biological Significance and Signaling Pathways
6,7-Dimethylpterin has been identified in human urine and A549 lung cancer cells. It is considered one of twelve key pteridine cancer biomarkers. While the precise signaling pathways involving 6,7-Dimethylpterin in mammalian cells are still under investigation, the broader class of pterins is known to play crucial roles in various biological processes.
Pterins are precursors to essential cofactors, such as tetrahydrobiopterin (BH4), which is involved in the synthesis of neurotransmitters and nitric oxide. In some bacteria, a pterin-dependent signaling pathway has been identified that regulates the activity of diguanylate cyclase-phosphodiesterase, an enzyme controlling surface attachment and biofilm formation. This pathway highlights a potential mechanism by which pterins can act as signaling molecules.
Below is a generalized representation of a pterin-dependent signaling pathway, based on the bacterial model, which may provide a framework for understanding the potential roles of 6,7-Dimethylpterin in cellular regulation.
Analytical Methodologies
The detection and quantification of 6,7-Dimethylpterin in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis of Pterins in Urine
This protocol provides a general guideline for the analysis of pterins, including 6,7-Dimethylpterin, in urine samples.
Materials and Instrumentation:
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Urine samples
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6,7-Dimethylpterin standard
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Internal standard (e.g., 6,7-dimethylpterin-d6)
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Manganese dioxide (MnO₂) for oxidation
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Methanol
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Formic acid
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Ammonium formate
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HPLC system with a suitable column (e.g., LUNA amino column)
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Tandem mass spectrometer (MS/MS)
Procedure:
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Sample Preparation:
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To a urine sample, add a known amount of the internal standard.
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Perform an oxidation step using MnO₂ to convert reduced pterins to their oxidized forms.
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Filter the sample to remove particulates.
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Dilute the sample with the initial mobile phase.
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Chromatographic Separation:
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Inject the prepared sample onto the HPLC system.
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Use a mobile phase gradient suitable for the separation of pterins. For example, a gradient of acetonitrile and an aqueous buffer containing formic acid and ammonium formate.
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Mass Spectrometric Detection:
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Use an electrospray ionization (ESI) source in positive ion mode.
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Monitor the specific precursor-to-product ion transitions for 6,7-Dimethylpterin and the internal standard in multiple reaction monitoring (MRM) mode.
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Conclusion
6,7-Dimethylpterin is a pteridine of significant biological interest, particularly in the context of cancer research where it serves as a potential biomarker. Its chemical synthesis is well-established, and robust analytical methods exist for its detection. While its precise role in mammalian signaling pathways is an active area of research, the established functions of other pterins suggest that 6,7-Dimethylpterin may be involved in important cellular regulatory processes. Further investigation into its mechanism of action could unveil novel diagnostic and therapeutic opportunities. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
